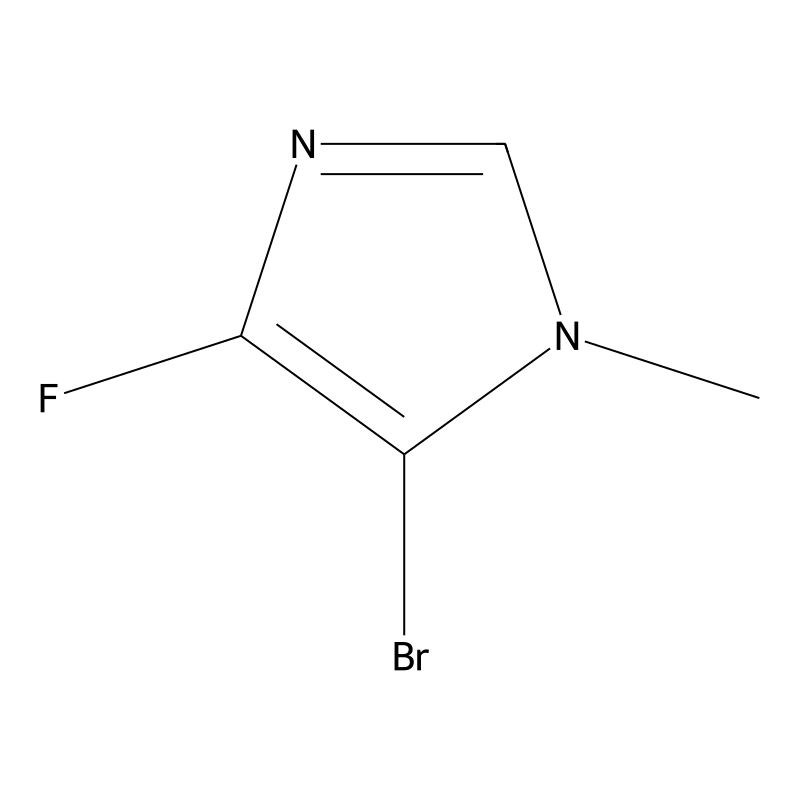

5-Bromo-4-fluoro-1-methyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Bromo-4-fluoro-1-methyl-1H-imidazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 189.01 g/mol. This compound features a bromine atom at the fifth position and a fluorine atom at the fourth position of the imidazole ring, along with a methyl group at the first position. The presence of these halogens and the methyl group contributes to its unique chemical properties, making it an interesting target for various chemical and biological applications.

The reactivity of 5-bromo-4-fluoro-1-methyl-1H-imidazole primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both bromine and fluorine substituents. Typical reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho or para positions on the imidazole ring, facilitating further functionalization.

In addition, this compound can undergo deprotonation reactions, particularly at the nitrogen atoms, allowing for further derivatization.

Research indicates that 5-bromo-4-fluoro-1-methyl-1H-imidazole exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Studies suggest that it may possess properties that inhibit certain pathogens, making it a candidate for drug development aimed at treating infections or diseases associated with microbial resistance.

Several synthetic routes have been developed for the preparation of 5-bromo-4-fluoro-1-methyl-1H-imidazole:

- Halogenation Method: Starting from 1-methylimidazole, bromination and fluorination can be performed under controlled conditions using halogenating agents.

- Nucleophilic Substitution: Reacting 4-fluoro-1-methylimidazole with bromine sources such as N-bromosuccinimide in a suitable solvent can yield the desired product.

- Metal-Catalyzed Reactions: Utilizing transition metal catalysts in conjunction with appropriate bases can facilitate the synthesis through more complex pathways involving coupling reactions .

5-Bromo-4-fluoro-1-methyl-1H-imidazole has applications in various fields:

- Pharmaceuticals: As a potential lead compound for developing new antimicrobial agents.

- Material Science: Used in synthesizing novel polymers or materials due to its unique electronic properties.

- Chemical Research: Serves as an intermediate in organic synthesis for creating more complex molecules.

Studies investigating the interactions of 5-bromo-4-fluoro-1-methyl-1H-imidazole with biological systems have shown promising results. It has been noted for its ability to interact with specific enzymes and receptors, suggesting its potential role in modulating biological pathways. Further pharmacological studies are needed to elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 5-bromo-4-fluoro-1-methyl-1H-imidazole. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-1-methylimidazole | Fluorine at position 4 | Lacks bromine substituent |

| 5-Bromo-1-methylimidazole | Bromine at position 5 | No fluorine substituent |

| 2-Bromo-4-fluoroimidazole | Bromine at position 2 | Different positioning of halogens |

| 5-Bromo-3-fluoroimidazole | Fluorine at position 3 | Different substitution pattern |

These compounds are notable for their varying halogen placements and methyl substitutions, which influence their reactivity and biological properties differently compared to 5-bromo-4-fluoro-1-methyl-1H-imidazole.